

Furan-2-carbohydrazide solubility in different solvents

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Compound of Interest

Compound Name: Furan-2-carbohydrazide

Cat. No.: B108491

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Physicochemical Properties of Furan-2-Carbohydrazide

Furan-2-carbohydrazide (CAS: 3326-71-4), also known as 2-furoic hydrazide, is a heterocyclic organic compound.^{[1][2]} Understanding its fundamental properties is crucial for its application in synthesis, formulation, and biological screening. A summary of its key properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1][3]
Molecular Weight	126.11 g/mol	[2][4]
Appearance	White to beige crystals or solid	[3][5]
Melting Point	75 - 79 °C	[2][3]
Boiling Point	279 °C	[3][5]
pKa	12.18 ± 0.10 (Predicted)	[5]
Qualitative Solubility	Water: Very soluble Methanol: Soluble	[3][5]

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.^[6] This protocol provides a reliable framework for researchers to obtain accurate solubility data for **furan-2-carbohydrazide** in various solvents.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound (solute) in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute.^[6] After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.^[6]

Detailed Protocol

Materials and Equipment:

- **Furan-2-carbohydrazide** (crystalline solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical instrument (UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

- Preparation: Add an excess amount of crystalline **furan-2-carbohydrazide** to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.^[6]
- Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
- Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course studies are recommended to determine the minimum time to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates.
- Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

Analytical Quantification

A. UV-Vis Spectroscopy:

- Principle: This method is suitable if **furan-2-carbohydrazide** has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.^[6] The absorbance is directly proportional to the concentration according to the Beer-Lambert law.^[6]
- Protocol:
 - Determine the wavelength of maximum absorbance (λ_{max}) by scanning a dilute solution of **furan-2-carbohydrazide**.

- Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{max} to generate a calibration curve.
- Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

B. Gravimetric Analysis:

- Principle: This is a straightforward method where a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is weighed.
- Protocol:
 - Accurately transfer a known volume of the filtered supernatant to a pre-weighed container.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
 - Once the residue is completely dry, weigh the container again. The difference in mass corresponds to the amount of dissolved **furan-2-carbohydrazide**.

Data Calculation: The solubility (S) is calculated as:

- For Spectroscopy: $S = C \times DF$ (where C is the concentration from the calibration curve and DF is the dilution factor).
- For Gravimetry: $S = m / V$ (where m is the mass of the residue and V is the volume of the supernatant evaporated).

Solubility is typically expressed in units such as mg/mL or mol/L.

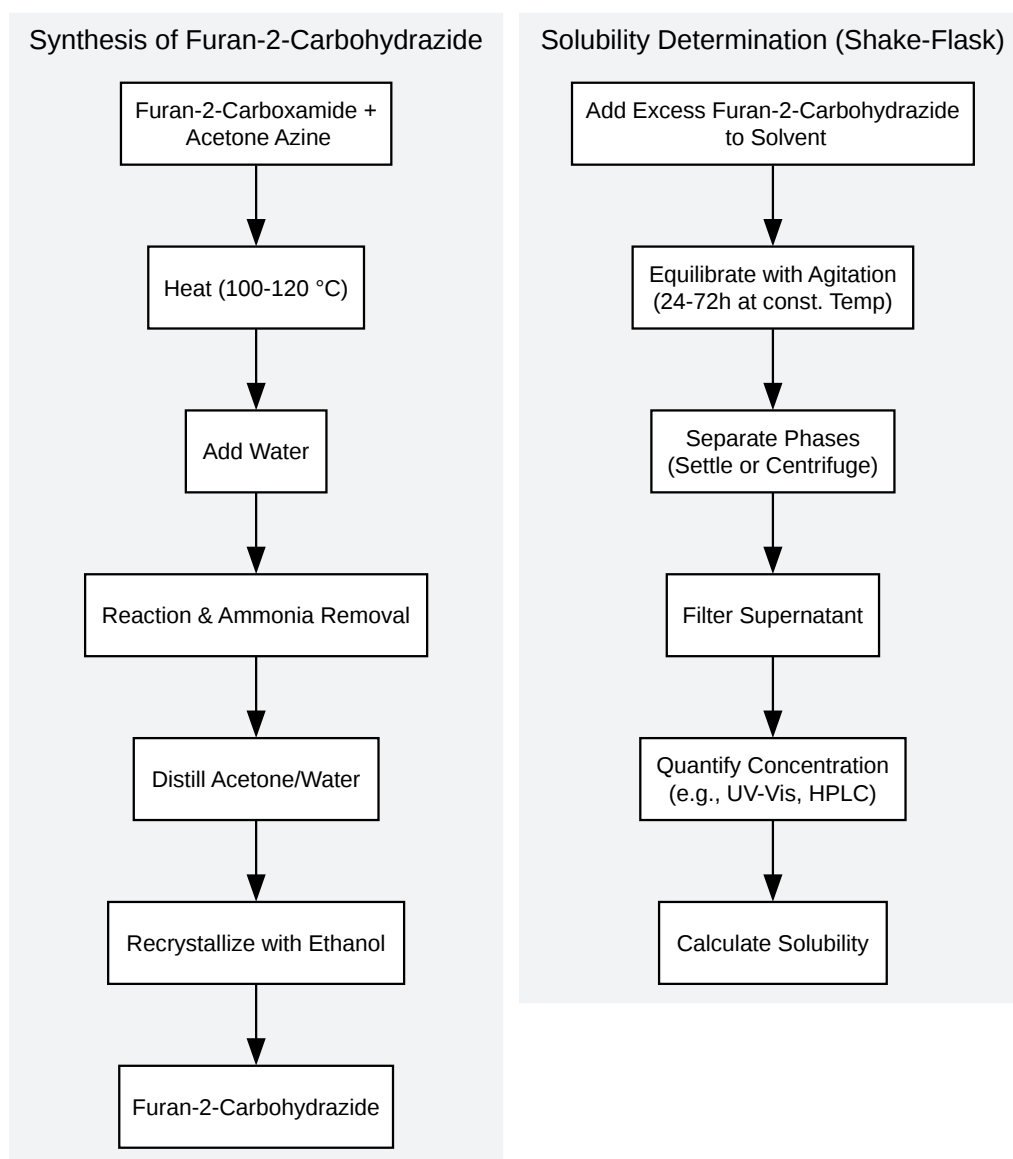
Workflows and Biological Pathways

Visualizing experimental and biological processes can clarify complex relationships. The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to **furan-2-carbohydrazide**.

Synthesis and Solubility Determination Workflows

The synthesis of **furan-2-carbohydrazide** can be achieved from furan-2-carboxamide.[4] The subsequent determination of its solubility follows a standardized workflow.

General Workflows

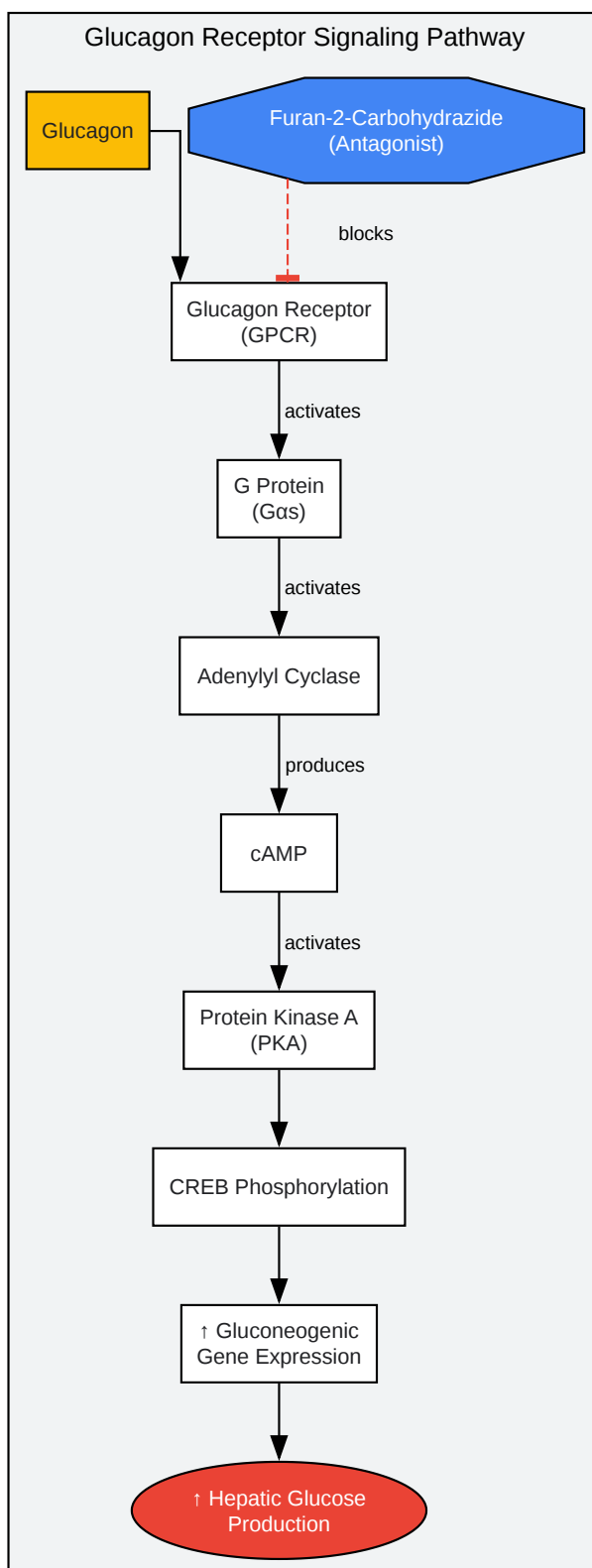


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Caption: Key workflows for synthesis and solubility determination.

Biological Context: Glucagon Receptor Signaling

Furan-2-carbohydrazide derivatives have been identified as orally active glucagon receptor antagonists, making them relevant for the treatment of type 2 diabetes.[7] Antagonizing this pathway helps to reduce hepatic glucose production.



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Caption: Glucagon receptor signaling and antagonist action point.

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